molecular formula C8H7F3O B13578947 (S)-1-(2,3,4-Trifluorophenyl)ethan-1-OL

(S)-1-(2,3,4-Trifluorophenyl)ethan-1-OL

Cat. No.: B13578947
M. Wt: 176.14 g/mol
InChI Key: ILJQOYFGFVFJSO-BYPYZUCNSA-N
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Description

(1S)-1-(2,3,4-trifluorophenyl)ethan-1-ol is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2,3,4-trifluorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, (2,3,4-trifluorophenyl)acetone, using a chiral reducing agent to ensure the formation of the (1S) enantiomer. Common reducing agents include borane complexes or chiral catalysts such as oxazaborolidine.

Industrial Production Methods

Industrial production of (1S)-1-(2,3,4-trifluorophenyl)ethan-1-ol may involve large-scale reduction processes using efficient and cost-effective catalysts. The choice of catalyst and reaction conditions is crucial to maximize yield and enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2,3,4-trifluorophenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone.

    Reduction: Further reduction can lead to the formation of the corresponding alkane.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: (2,3,4-trifluorophenyl)acetone

    Reduction: (1S)-1-(2,3,4-trifluorophenyl)ethane

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1S)-1-(2,3,4-trifluorophenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(2,3,4-trifluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-(2,3-difluorophenyl)ethan-1-ol
  • (1S)-1-(2,4-difluorophenyl)ethan-1-ol
  • (1S)-1-(2,3,4-trichlorophenyl)ethan-1-ol

Uniqueness

(1S)-1-(2,3,4-trifluorophenyl)ethan-1-ol is unique due to the presence of three fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group imparts distinct electronic and steric properties, making this compound valuable in various research and industrial applications.

Properties

Molecular Formula

C8H7F3O

Molecular Weight

176.14 g/mol

IUPAC Name

(1S)-1-(2,3,4-trifluorophenyl)ethanol

InChI

InChI=1S/C8H7F3O/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-4,12H,1H3/t4-/m0/s1

InChI Key

ILJQOYFGFVFJSO-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](C1=C(C(=C(C=C1)F)F)F)O

Canonical SMILES

CC(C1=C(C(=C(C=C1)F)F)F)O

Origin of Product

United States

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